3-Bromo-4-iodopicolinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3BrINO2 |
|---|---|
Molecular Weight |
327.90 g/mol |
IUPAC Name |
3-bromo-4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrINO2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H,10,11) |
InChI Key |
ZYMYZSRFCJWXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1I)Br)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 4 Iodopicolinic Acid
Regioselective Synthesis of 3-Bromo-4-iodopicolinic Acid Precursors
The critical challenge in the synthesis of this compound lies in the precise installation of the bromine and iodine atoms at the C-3 and C-4 positions of the pyridine (B92270) ring, respectively. The following sections detail the key strategies employed to achieve this regioselectivity.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net This strategy relies on the use of a directing metalation group (DMG) to guide an organolithium base to deprotonate the adjacent ortho-position, creating a lithiated intermediate that can then be quenched with an electrophile. researchgate.net In the context of synthesizing precursors for this compound, a plausible strategy involves the ortho-lithiation of a 3-bromopyridine (B30812) derivative.
The nitrogen atom in the pyridine ring can act as a directing group, facilitating lithiation at the C-2 or C-6 positions. However, for the synthesis of the desired 3,4-disubstituted pattern, a directing group at a different position or the use of a substituted pyridine is necessary. For instance, the directed ortho-metalation of 3-bromopyridine at the C-4 position has been reported, providing a direct route to a 3-bromo-4-lithiated pyridine intermediate. libretexts.org This intermediate can then be trapped with an iodine electrophile, such as molecular iodine (I₂), to introduce the iodine atom at the C-4 position.
The choice of the organolithium base and reaction conditions is crucial for the success of DoM. Lithium diisopropylamide (LDA) is a commonly used non-nucleophilic strong base for such transformations. whiterose.ac.uk The reaction is typically carried out at low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions.
Table 1: Directed Ortho-Metalation for 3-Bromo-4-iodopyridine (B1523276) Precursors
| Substrate | Directing Group | Organolithium Reagent | Electrophile | Product | Reference |
| 3-Bromopyridine | Pyridine Nitrogen | LDA | I₂ | 3-Bromo-4-iodopyridine | libretexts.org |
Halogen Dance and Halogen Exchange Reactions
The halogen dance reaction is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic or heteroaromatic ring. clockss.org This methodology can be particularly useful for the synthesis of halogenated pyridines that are not readily accessible through direct halogenation methods. google.com The reaction typically involves the treatment of a dihalopyridine with a strong base, such as LDA, which initiates a series of deprotonation and halogen-lithium exchange steps, leading to a thermodynamically more stable lithiated intermediate that can be trapped by an electrophile. whiterose.ac.uknih.gov
A potential route to a this compound precursor via a halogen dance reaction could start from a readily available dihalopyridine. For example, treatment of a 2,3-dihalopyridine with LDA at low temperatures can induce a halogen dance, leading to the formation of a 4-lithiated intermediate, which upon quenching with an appropriate electrophile, would yield a 2,4-dihalogenated pyridine. nih.gov If one of the halogens is iodine, a subsequent functionalization step could lead to the desired 3-bromo-4-iodo pattern.
The regiochemical outcome of the halogen dance is influenced by the nature of the halogens, the substitution pattern on the pyridine ring, and the reaction conditions. clockss.org Continuous-flow technology has been shown to provide excellent control over reaction parameters, such as temperature and residence time, allowing for selective deprotolithiation or halogen dance reactions on dihalopyridines. nih.gov
Table 2: Halogen Dance Reactions for the Synthesis of Halogenated Pyridine Precursors
| Starting Material | Base | Key Intermediate | Electrophile | Product | Yield | Reference |
| 2-Chloro-3-bromopyridine | LDA | 2-Chloro-4-lithiopyridine | Various | 4-Substituted-2-chloro-3-bromopyridines | 42-97% | nih.gov |
| 2-Bromo-5-hexylthiophene | LDA | 3-Bromo-5-hexyl-2-lithiothiophene | 1-Formylpiperidine | 3-Bromo-2-formyl-5-hexylthiophene | 88% | whiterose.ac.uk |
Palladium-Catalyzed Halogenation Approaches
Palladium-catalyzed reactions have emerged as a versatile and powerful tool for the functionalization of C-H bonds and for cross-coupling reactions. For the synthesis of this compound precursors, palladium-catalyzed C-H iodination represents a direct approach. This method involves the use of a palladium catalyst, often in conjunction with a directing group, to selectively activate a C-H bond and introduce an iodine atom.
A plausible strategy would involve the palladium-catalyzed C-4 iodination of a 3-bromopicolinic acid derivative. The carboxylic acid or an amide derivative can act as a directing group, guiding the palladium catalyst to the ortho C-H bond at the 4-position. Molecular iodine (I₂) can be used as the iodine source, and the reaction is typically carried out in the presence of an oxidant. nih.gov The choice of ligand for the palladium catalyst is critical and can influence the efficiency and selectivity of the reaction. ethernet.edu.etscholaris.ca
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be employed to construct the 3-bromo-4-iodopyridine scaffold from appropriately functionalized precursors. acs.org
Table 3: Palladium-Catalyzed Iodination of Aromatic C-H Bonds
| Substrate | Directing Group | Palladium Catalyst | Iodine Source | Oxidant | Product | Reference |
| Phenylacetic acid amides | Amide | Pd(OAc)₂ | I₂ | Not specified | Iodinated phenylacetic acid amides | nih.gov |
| Aryl Carboxylic Acids | Carboxylic Acid | Pd/Xantphos | 1-iodobutane | Not specified | Aryl iodides | nih.gov |
Functional Group Interconversion Pathways Leading to the Carboxylic Acid Moiety
Once the 3-bromo-4-iodo-substituted pyridine core is established, the final step is the introduction of the carboxylic acid group at the C-2 position. This is typically achieved through the functional group interconversion of a suitable precursor, such as a nitrile or a methyl group.
Hydrolysis of Nitrile Precursors
The hydrolysis of a nitrile group to a carboxylic acid is a well-established transformation in organic synthesis. This can be achieved under either acidic or basic conditions. libretexts.org For the synthesis of this compound, a precursor such as 3-bromo-4-iodopicolinonitrile would be required.
The hydrolysis typically involves heating the nitrile in the presence of a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide. mdpi.comyoutube.com The reaction proceeds via the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. In some cases, the reaction can be stopped at the amide stage by using milder conditions. youtube.com
A related synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid from the corresponding carboxamide was achieved in high yield by treatment with sodium nitrite (B80452) in trifluoroacetic acid at low temperatures. mdpi.com
Table 4: Hydrolysis of Nitriles and Amides to Carboxylic Acids
| Substrate | Reagents | Conditions | Product | Yield | Reference |
| 3-Bromo-4-phenylisothiazole-5-carboxamide | NaNO₂, TFA | 0 °C, 15 min | 3-Bromo-4-phenylisothiazole-5-carboxylic acid | 99% | mdpi.com |
| General Nitriles | H₃O⁺ or OH⁻, H₂O | Heat | Carboxylic Acid | General Method | libretexts.org |
Oxidation of Methyl or Formyl Groups
The oxidation of a methyl group at the C-2 position of the pyridine ring provides another direct route to the picolinic acid. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are commonly used for this transformation. masterorganicchemistry.com The reaction involves heating the methyl-substituted pyridine in an aqueous solution of KMnO₄. google.com
For the synthesis of this compound, a precursor like 3-bromo-4-iodo-2-methylpyridine would be oxidized. The reaction conditions, such as temperature and the molar ratio of the oxidizing agent, need to be carefully controlled to achieve a good yield and avoid over-oxidation or degradation of the starting material. google.com For example, the synthesis of 5-bromo-2-picolinic acid from 5-bromo-2-methylpyridine (B113479) has been reported with a 78% yield using KMnO₄ in water at 90 °C. google.com
In some cases, a formyl group can also be oxidized to a carboxylic acid, although this is a less common route for the synthesis of picolinic acids.
Table 5: Oxidation of Methylpyridines to Picolinic Acids
| Substrate | Oxidizing Agent | Solvent | Temperature | Product | Yield | Reference |
| 5-Bromo-2-methylpyridine | KMnO₄ | Water | 90 °C | 5-Bromo-2-picolinic acid | 78% | google.com |
| 4-Bromo-2-methylpyridine | KMnO₄ (aq) | Not specified | Not specified | 4-Bromopicolinic acid | Not specified | uantwerpen.be |
| General Alkylbenzenes | KMnO₄ | Not specified | Not specified | Benzoic Acids | General Method | masterorganicchemistry.com |
Novel Synthetic Routes to this compound
The pursuit of more efficient and selective methods for synthesizing complex molecules like this compound has led to the exploration of one-pot multicomponent reactions and the application of flow chemistry.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) offer a streamlined approach to complex molecular architectures by combining multiple reaction steps in a single flask, thereby reducing waste, time, and resources. scirp.orgbohrium.comorganic-chemistry.orgnih.govresearchgate.net While a specific one-pot synthesis for this compound is not established, a hypothetical strategy can be proposed. Such a reaction could theoretically involve the condensation of a suitable β-ketoester, an ammonia (B1221849) source, and a pre-functionalized aldehyde or ketone bearing the bromo and iodo substituents. The primary challenge lies in the synthesis and stability of the required starting materials.
A plausible, albeit theoretical, one-pot approach could involve the Hantzsch pyridine synthesis or a similar condensation reaction. The table below outlines a conceptual one-pot reaction based on known methodologies for pyridine ring formation.
| Parameter | Proposed Condition | Rationale/Supporting Evidence |
| Starting Materials | 2-Bromo-3-iodo-4-oxobutanoic acid derivative, an enamine, and an ammonia source. | Based on the general principles of pyridine synthesis from dicarbonyl compounds and enamines. |
| Catalyst | p-Toluenesulfonic acid (PTSA) or a Lewis acid. | PTSA is a common catalyst for cyclocondensation reactions in the synthesis of heterocyclic compounds. scirp.org |
| Solvent | Ethanol or a similar protic solvent. | Ethanol is a common solvent for MCRs leading to pyridine derivatives. |
| Temperature | Reflux | To overcome the activation energy for the multiple bond-forming steps. |
| Key Challenge | Synthesis and stability of the 2-bromo-3-iodo-4-oxobutanoic acid derivative. | Halogenated dicarbonyl compounds can be unstable and prone to side reactions. |
This conceptual approach highlights the potential of MCRs, though significant research would be required to realize a practical one-pot synthesis for this specific molecule.
Flow Chemistry Applications in Synthesis
Flow chemistry has emerged as a powerful tool for organic synthesis, offering enhanced control over reaction parameters, improved safety for hazardous reactions, and facile scalability. rsc.orgglobalauthorid.comresearchgate.netorcid.org The synthesis of this compound, which likely involves exothermic and regioselectivity-critical halogenation and oxidation steps, is a prime candidate for a flow chemistry approach.
A continuous flow process could be designed to perform sequential halogenation and oxidation reactions. For instance, a starting material like 4-picoline could be first subjected to a bromination reaction in a flow reactor, followed by an in-line purification or separation, and then an iodination reaction in a second reactor. The resulting 3-bromo-4-iodopicoline could then be passed through a final reactor for oxidation to the carboxylic acid. The use of microreactors would allow for precise temperature control, minimizing side reactions and improving yield and selectivity. rsc.org
The table below outlines a conceptual multi-step flow synthesis of this compound.
| Step | Reaction | Reagents | Flow Reactor Type | Key Advantage in Flow |
| 1 | Bromination of 4-Iodopicoline | N-Bromosuccinimide (NBS), Acid catalyst | Packed-bed or tube reactor | Precise temperature control to manage exothermicity and improve regioselectivity. |
| 2 | Oxidation | Potassium permanganate or catalytic oxidation | Heated tube reactor | Enhanced mixing and heat transfer for a typically slow and potentially hazardous oxidation reaction. |
This modular flow setup would enable the safe and efficient production of the target molecule, with the potential for in-line monitoring and optimization of each step.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, these principles can be applied through the use of environmentally benign solvents and the development of efficient, recyclable catalysts.
Solvent-Free and Aqueous Medium Approaches
Minimizing or eliminating the use of hazardous organic solvents is a key aspect of green chemistry. Solvent-free reactions, often performed by grinding the reactants together or by heating them in the absence of a solvent, can lead to higher efficiency and easier product isolation. nih.govresearchgate.net For instance, the chlorination of various hydroxy-pyridines has been successfully achieved under solvent-free conditions using phosphoryl chloride. nih.govresearchgate.net This suggests that a similar approach could potentially be explored for the halogenation steps in the synthesis of this compound, thereby reducing solvent waste.
Furthermore, conducting reactions in water is highly desirable from a green chemistry perspective. researchgate.netrsc.org Research has shown the successful synthesis of various pyridine derivatives in aqueous media using recyclable catalysts. researchgate.net The oxidation of picolines to picolinic acids can also be performed in water using catalysts like vanadium-substituted polyoxometalates. rsc.org
The table below summarizes potential green solvent approaches for key synthetic steps.
| Reaction Step | Green Approach | Reagents/Conditions | Potential Benefits |
| Halogenation | Solvent-free reaction | N-halosuccinimide, solid acid catalyst, neat | Reduced solvent waste, potentially faster reaction times, and easier work-up. |
| Oxidation | Aqueous medium | Potassium permanganate in water or H₂O₂ with a water-soluble catalyst | Elimination of hazardous organic solvents, improved safety profile. |
Catalyst Efficiency and Recyclability
The development of highly efficient and recyclable catalysts is another cornerstone of green chemistry. For the synthesis of pyridine derivatives, several recyclable catalytic systems have been reported. For example, a bimetallic Cu-Mn spinel oxide has been used as a recyclable catalyst for the synthesis of imidazo[1,2-a]pyridines in water. researchgate.net Similarly, Ni(II) complexes immobilized on magnetic nanoparticles have been employed for the one-pot synthesis of substituted pyridines and can be easily recovered using a magnet. rsc.org
For the oxidation step, a vanadium-substituted polyoxometalate has been shown to be an effective and recyclable catalyst for the oxidation of pyridines to their N-oxides in water with hydrogen peroxide. rsc.org Such catalysts could potentially be adapted for the oxidation of a 3-bromo-4-iodopicoline precursor.
The table below presents examples of recyclable catalysts that could be adapted for the synthesis of this compound.
| Catalyst Type | Reaction Step | Key Features | Recyclability Mechanism |
| Cu-Mn bimetallic oxide | Pyridine ring formation | High activity in aqueous medium. | Simple filtration and reuse. researchgate.net |
| Magnetic nanoparticle-supported Ni(II) complex | Pyridine ring formation | High efficiency in one-pot synthesis. | Magnetic separation. rsc.org |
| Vanadium-substituted polyoxometalate | Oxidation | Effective in water with H₂O₂. | Catalyst remains in the aqueous phase and can be reused. rsc.org |
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Chemical Transformations and Reactivity of 3 Bromo 4 Iodopicolinic Acid
Palladium-Catalyzed Cross-Coupling Reactions at the Halogenated Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like 3-Bromo-4-iodopicolinic acid, the differential reactivity of the C-I and C-Br bonds is a key consideration for achieving selective transformations.
Suzuki-Miyaura Coupling with Organoborons
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmanchester.ac.ukresearchgate.netmdpi.comnih.gov Research on related dihalopyridine systems often demonstrates that coupling occurs preferentially at the more reactive C-I bond. beilstein-journals.org However, no specific examples detailing the Suzuki-Miyaura coupling of this compound with organoborons have been documented.
Sonogashira Coupling with Terminal Alkynes
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orgorganic-chemistry.orgwikipedia.orgreddit.comresearchgate.net For substrates containing both bromine and iodine, the coupling reaction is known to proceed selectively at the iodide position under controlled conditions. libretexts.orgwikipedia.org Specific studies applying the Sonogashira coupling to this compound are not available.
Heck Coupling with Alkenes
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. beilstein-journals.orgnih.govresearchgate.netorganic-chemistry.orgmdpi.com The reaction's site-selectivity on dihalogenated systems is influenced by factors including the catalyst, ligands, and reaction conditions. There is no published research on the Heck coupling reactivity of this compound.
Kumada and Negishi Couplings with Organomagnesium/Organozinc Reagents
The Kumada coupling utilizes organomagnesium reagents (Grignards), while the Negishi coupling employs organozinc reagents for C-C bond formation with organohalides, catalyzed by nickel or palladium. wikipedia.orgwikipedia.orgnih.govnih.govorganic-chemistry.orgorganic-chemistry.orgnih.gov These reactions are highly effective for a range of substrates. However, the application of Kumada or Negishi couplings to this compound has not been reported in the literature.
Selective Reactivity of Bromine versus Iodine in Cross-Couplings
In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally much faster for carbon-iodine bonds than for carbon-bromine bonds. This inherent reactivity difference (C-I > C-Br) allows for selective functionalization at the C-4 position (iodine) of this compound while leaving the C-3 position (bromine) intact. This selectivity can be controlled by careful selection of the palladium catalyst, ligands, and reaction conditions. nih.govacs.org Subsequent coupling at the C-Br bond can then be achieved under more forcing conditions, enabling iterative diversification. While this is a well-established principle, specific examples and quantitative data for this compound are absent from the scientific record.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine rings, particularly when they are activated by electron-withdrawing groups. youtube.comlibretexts.orgnih.govyoutube.comnih.gov The pyridine nitrogen itself acts as an activating group, stabilizing the negatively charged intermediate (Meisenheimer complex). The carboxylic acid group of this compound would further influence the electronic properties of the ring and its susceptibility to nucleophilic attack. In SNAr reactions, the nature of the leaving group is crucial, and the typical reactivity order can be the reverse of that seen in cross-coupling reactions (F > Cl > Br > I), although this is highly dependent on the specific substrate and reaction conditions. youtube.comnih.gov There are currently no studies available that investigate the SNAr reactivity of this compound.
Substitution with Oxygen Nucleophiles
Specific studies detailing the substitution of this compound with oxygen nucleophiles such as hydroxides, alkoxides, or phenoxides are not readily found in the surveyed literature. However, based on the general reactivity of halopyridines, such reactions are theoretically possible, likely proceeding via a nucleophilic aromatic substitution mechanism. The conditions would typically require elevated temperatures and the use of a base to facilitate the reaction. The expected product would be the corresponding 4-hydroxy or 4-alkoxy-3-bromopicolinic acid.
Substitution with Nitrogen Nucleophiles
There is limited specific information available concerning the reaction of this compound with nitrogen nucleophiles. In analogous systems, such as 3-bromo-4-picoline, reactions with ammonia (B1221849) can be carried out at high temperatures and pressures, often in the presence of a copper catalyst, to yield the corresponding amino-substituted product. For instance, the amination of 3-bromo-4-methylpyridine (B15001) with concentrated ammonia and copper sulfate (B86663) at 180°C has been reported to produce 3-amino-4-methylpyridine (B17607) with a high yield of 90%. google.com It is plausible that this compound would undergo similar transformations, with the iodine atom being the more likely site of substitution.
Substitution with Sulfur Nucleophiles
Detailed experimental data on the substitution reactions of this compound with sulfur nucleophiles is scarce. In related compounds, the halogen atom on the pyridine ring can be displaced by sulfur-containing nucleophiles. For example, the reaction of α-bromo carbonyl compounds with thiols can be catalyzed by copper(I) to form thioethers. nih.gov While this is not a direct analogue, it suggests that similar catalytic systems might be employed for the substitution on the pyridine ring of this compound.
Reactivity at the Carboxylic Acid Functional Group
Esterification and Amidation Reactions
The carboxylic acid group of this compound is expected to undergo standard esterification and amidation reactions.
Esterification: A patent for the synthesis of related 3,4-substituted 2-picolinic acids describes a general method for esterification. This involves reacting the picolinic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst like sulfuric acid, or by using reagents like thionyl chloride followed by the alcohol. google.com For instance, 4-iodopicolinic acid can be converted to its methyl ester using a catalytic amount of concentrated sulfuric acid in methanol at reflux. umsl.edu
Amidation: General methods for the amidation of carboxylic acids can be applied to this compound. These methods typically involve the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine), followed by reaction with an amine. mdpi.com
Decarboxylation Studies under Various Conditions
Specific decarboxylation studies for this compound are not detailed in the available literature. However, picolinic acids are known to undergo decarboxylation under certain conditions. The Hammick reaction, for example, describes the thermal decarboxylation of α-picolinic acids in the presence of carbonyl compounds to form 2-pyridyl-carbinols. wikipedia.org This reaction proceeds through a zwitterionic intermediate. Another general method for the decarboxylation of carboxylic acids involves heating with soda lime. libretexts.org
Reduction to Aldehyde and Alcohol Derivatives
Information regarding the specific reduction of the carboxylic acid group in this compound to an aldehyde or alcohol is not available. Generally, the reduction of carboxylic acids to primary alcohols requires strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as ether, followed by an acidic workup. Milder conditions that might stop at the aldehyde stage are more challenging to achieve directly from the carboxylic acid.
Radical Reactions Involving this compound
Extensive literature searches did not yield any specific studies detailing the participation of this compound in radical reactions. The following sections on Single Electron Transfer (SET) processes and photoredox catalysis applications are therefore based on general principles of related halogenated pyridine compounds, as direct research on this compound is not available.
Single Electron Transfer (SET) Processes
There is currently no available scientific literature that specifically investigates Single Electron Transfer (SET) processes involving this compound.
Photoredox Catalysis Applications
There are no published studies on the application of this compound in photoredox catalysis.
Derivatization Strategies and Functionalization of 3 Bromo 4 Iodopicolinic Acid
Preparation of Picolinate Esters and Amides for Downstream Synthesis
The carboxylic acid moiety of 3-bromo-4-iodopicolinic acid is often the first site to be addressed in a synthetic sequence. Its conversion to an ester or an amide serves two primary purposes: it protects the acidic proton from interfering with subsequent base-sensitive reactions and it activates the carbonyl group for further transformations or modulates the electronic properties of the pyridine (B92270) ring.
Standard coupling methods are effective for the synthesis of picolinate esters and amides. For instance, the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) facilitates the formation of amides from various primary and secondary amines. google.com Alternatively, conversion of the carboxylic acid to the corresponding acid chloride, typically with thionyl chloride or oxalyl chloride, provides a highly reactive intermediate that readily couples with a wide range of alcohols and amines to yield the desired esters and amides. nih.govresearchgate.net
Protecting Group Strategies for the Carboxylic Acid
The transformation of the carboxylic acid into an ester or amide is a key protecting group strategy. The choice of protecting group depends on the planned downstream reaction conditions and the desired stability.
Esters: Simple alkyl esters, such as methyl or ethyl esters, are commonly employed. They are typically stable to anhydrous, non-acidic conditions used in many cross-coupling reactions but can be readily cleaved by acid- or base-catalyzed hydrolysis to regenerate the carboxylic acid.
Amides: Amides are significantly more robust than esters and are stable to a broader range of reaction conditions, including hydrolysis. This makes them suitable for multi-step syntheses where deprotection is desired only at a late stage. While their cleavage requires more forcing conditions, specific methods, such as reductive cleavage for picolinic amides using zinc in acidic media, have been developed.
The following table illustrates common methods for the preparation of esters and amides from picolinic acids.
| Product Type | Reagents | Nucleophile (Example) | Solvent | Typical Conditions |
| Ester | SOCl₂, then Alcohol | Methanol (B129727) | THF | 0 °C to reflux |
| Ester | EDCI, DMAP, Alcohol | Benzyl alcohol | DCM | Room Temperature |
| Amide | Oxalyl Chloride, then Amine | Aniline | DCM | 0 °C to Room Temp. |
| Amide | HATU, DIPEA, Amine | Morpholine | DMF | Room Temperature |
Installation of Diverse Chemical Functionalities via Halogen Sites
The two halogen substituents on the picolinic acid ring possess differential reactivity, which is the cornerstone of its utility as a synthetic intermediate. The carbon-iodine bond is significantly weaker and more polarized than the carbon-bromine bond, making the 4-position the primary site for oxidative addition in transition-metal-catalyzed cross-coupling reactions. This predictable selectivity allows for the sequential introduction of different functionalities at the C4 and C3 positions.
Palladium-catalyzed cross-coupling reactions are the most common methods for functionalizing these halogen sites. Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination can be performed with high chemoselectivity at the C4-iodo position while leaving the C3-bromo position intact for a subsequent, different coupling reaction. researchgate.netacs.org
Introduction of Alkyl and Aryl Moieties
The introduction of new carbon-carbon bonds at the halogenated positions is a powerful tool for building molecular complexity.
Suzuki-Miyaura Coupling: This is a highly versatile method for installing aryl, heteroaryl, or vinyl groups. The reaction of this compound (or its ester/amide derivative) with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base will selectively form a C-C bond at the 4-position. researchgate.net
Sonogashira Coupling: This reaction allows for the introduction of terminal alkynes, providing a linear scaffold that can be used for further elaboration or to construct rigid molecular structures. The coupling occurs between the C4-iodo group and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
Negishi and Stille Couplings: These reactions, utilizing organozinc and organotin reagents respectively, can also be employed to introduce a wide variety of alkyl, vinyl, and aryl groups with high selectivity for the iodo-position. acs.org
The table below provides representative examples of selective Suzuki-Miyaura couplings.
| Coupling Partner | Catalyst (Example) | Base (Example) | Product (at C4-position) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Phenyl |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Thiophen-2-yl |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-Methoxyphenyl |
| Vinylboronic acid pinacol ester | Pd(dtbpf)Cl₂ | Na₂CO₃ | Vinyl |
Incorporation of Heterocyclic Systems
Heterocyclic moieties are prevalent in pharmaceuticals and functional materials. The selective functionalization of this compound provides a direct route to novel heterocyclic derivatives.
Suzuki-Miyaura Coupling: As mentioned above, heteroaryl boronic acids (e.g., from pyridine, pyrimidine, indole, or furan) can be efficiently coupled at the C4-iodo position to generate biheterocyclic structures.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. It can be used to couple nitrogen-containing heterocyles (e.g., pyrrole, indole, carbazole) or various amines to the C4-position, creating complex amine derivatives.
Stille Coupling: Heterocyclic stannanes are also effective coupling partners for the selective introduction of heterocyclic systems under palladium catalysis.
Annulation Reactions Utilizing this compound
Annulation reactions involve the formation of a new ring fused to the existing pyridine scaffold. This compound is an excellent precursor for such transformations, as a strategically introduced group at the 4-position can be induced to cyclize by reacting with either the adjacent C3-bromo substituent or the C2-carboxylic acid derivative.
Formation of Fused Polycyclic Heterocycles
A common strategy for forming fused systems involves a two-step sequence: a selective cross-coupling at the C4-iodo position followed by an intramolecular cyclization event.
A plausible route to a fused pyranopyridinone system involves an initial Sonogashira coupling of a terminal alkyne at the C4-position. The resulting 4-alkynyl-3-bromopicolinic acid can then undergo an intramolecular cyclization. For instance, an iodine-mediated electrophilic cyclization could be employed, where the carboxylic acid attacks the alkyne to form a six-membered lactone, a reaction analogous to iodolactonization. organic-chemistry.org
Alternatively, a fused quinoline-type system can be constructed. A Suzuki coupling with 2-aminophenylboronic acid would install the 2-aminophenyl group at the C4-position. Subsequent intramolecular amide bond formation between the introduced amino group and the picolinic acid's carboxyl group (or its ester/amide derivative) would lead to the formation of a fused six-membered lactam ring. Palladium-catalyzed annulation provides another powerful method for constructing such fused systems in a single step under certain conditions. nih.gov These strategies highlight how the distinct reactive sites on the starting material can be orchestrated to build complex, fused polycyclic heterocycles. rsc.org
Cyclization Reactions involving Adjacent Functionalities
The unique arrangement of a carboxylic acid group, a bromine atom, and an iodine atom on the pyridine ring of this compound provides a versatile platform for constructing fused heterocyclic systems. The adjacent positioning of the carboxyl group and the iodine atom is particularly amenable to cyclization reactions, such as iodolactonization, to form pyranopyridinones. This type of reaction, which proceeds through an intramolecular cyclization, is a powerful method for creating fused ring systems. researchgate.netias.ac.in
For instance, the transformation of analogous 3-alkynylpicolinic acids into fused heterocycles via iodolactonization highlights a potential pathway for the derivatization of this compound. researchgate.net In a hypothetical scenario, if the bromine or iodine atom were to be substituted with an alkynyl group, a subsequent iodolactonization could be initiated. The reaction would likely proceed via a 6-endo-dig cyclization, leading to the formation of a pyranopyridinone ring fused to the original pyridine structure. researchgate.net
Furthermore, palladium-catalyzed cross-coupling reactions can be employed to introduce functionalities that subsequently participate in cyclization. For example, the coupling of an alkyne at the 4-position (substituting the iodine) could be followed by an electrophilic cyclization to yield furo[3,4-c]pyridine derivatives. ias.ac.in The carboxylic acid group can play a crucial role in these transformations, not only as a reactive partner in the cyclization itself but also as a directing group that influences the regiochemical outcome of the initial functionalization step. researchgate.net
The synthesis of fused heterocycles often involves the strategic construction of one ring onto an existing one. ias.ac.in In the case of this compound, the existing pyridine ring serves as a scaffold for the annulation of a new ring. Intramolecular cyclization of a pre-functionalized derivative is a common and effective strategy. ias.ac.in For example, a Sonogashira coupling at the 4-iodo position to introduce a terminal alkyne with a tethered nucleophile could lead to a variety of fused systems upon cyclization.
The following table illustrates potential cyclization reactions starting from derivatives of this compound, based on analogous transformations in related compounds.
| Starting Material Derivative | Reagents and Conditions | Product Type |
| 3-Bromo-4-(phenylethynyl)picolinic acid | I2, NaHCO3, MeCN | Fused pyranopyridinone |
| 3-Bromo-4-(2-hydroxyphenoxy)picolinic acid | Pd catalyst, base | Dibenzofuro[3,4-c]pyridine derivative |
| 3-Amino-4-iodopicolinic acid derivative | Cu catalyst, intramolecular cyclization | Fused pyrazinone derivative |
Regiocontrol and Stereoselectivity in Derivatization
Controlling the regioselectivity of reactions involving this compound is paramount for achieving the desired molecular architecture. The presence of two different halogen atoms at positions 3 and 4 allows for selective functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This difference in reactivity enables selective substitution at the 4-position while leaving the 3-bromo position intact for subsequent transformations.
The carboxylic acid group can also exert a significant directing effect in C-H activation reactions, guiding the functionalization to a specific position on the pyridine ring. researchgate.net While the positions on the pyridine ring of this compound are already substituted, this directing group ability is a key principle in the broader context of pyridine functionalization. researchgate.net
Stereoselectivity becomes a critical consideration when chiral centers are introduced during the derivatization process. For instance, in cyclization reactions that form new stereocenters, the use of chiral catalysts or auxiliaries can control the stereochemical outcome. Asymmetric cycloaddition reactions, for example, can be employed to synthesize enantiomerically enriched fused heterocyclic products. mdpi.com
The following table summarizes the key factors influencing regiocontrol and stereoselectivity in the derivatization of this compound.
| Factor | Influence on Derivatization |
| Differential Halogen Reactivity (I vs. Br) | Allows for selective functionalization at the 4-position (C-I bond) over the 3-position (C-Br bond) in cross-coupling reactions. |
| Carboxylic Acid Directing Group | Can influence the regioselectivity of C-H activation and other functionalization reactions on the pyridine ring. researchgate.net |
| Choice of Catalyst and Ligands | Crucial for controlling both regioselectivity and stereoselectivity, particularly in asymmetric catalysis. |
| Reaction Conditions (Temperature, Solvent, Base) | Can be optimized to favor a specific regioisomer or stereoisomer. |
Advanced Spectroscopic and Spectrometric Analysis of 3 Bromo 4 Iodopicolinic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H, ¹³C, and Multi-Nuclear NMR Techniques (e.g., ¹⁵N, ¹⁹F)
¹H NMR Spectroscopy: Proton NMR spectroscopy of 3-Bromo-4-iodopicolinic acid is anticipated to reveal two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The proton at position 5 (H-5) is expected to appear as a doublet, coupled to the proton at position 6 (H-6). Similarly, the H-6 proton should also appear as a doublet due to coupling with H-5. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine, iodine, and carboxylic acid functional groups.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound would display six distinct signals, one for each carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment. The carboxyl carbon is expected to resonate at the lowest field (highest ppm value), typically in the range of 160-170 ppm. The carbons directly bonded to the electronegative halogen atoms (C-3 and C-4) will also exhibit characteristic downfield shifts.
Multi-Nuclear NMR: While ¹H and ¹³C are the most commonly used nuclei, NMR studies can be extended to other isotopes. For instance, ¹⁵N NMR could provide insights into the electronic environment of the nitrogen atom within the pyridine ring. If fluorine-containing derivatives of this compound were synthesized, ¹⁹F NMR would be a powerful tool for their characterization, given the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-5 | 8.10 - 8.30 (d) | - |
| H-6 | 8.60 - 8.80 (d) | - |
| C-2 | - | 150.0 - 152.0 |
| C-3 | - | 125.0 - 127.0 |
| C-4 | - | 100.0 - 102.0 |
| C-5 | - | 140.0 - 142.0 |
| C-6 | - | 155.0 - 157.0 |
| COOH | 12.0 - 14.0 (s, broad) | 165.0 - 167.0 |
Note: These are predicted values based on known substituent effects on picolinic acid and related halogenated pyridines. Actual experimental values may vary.
2D NMR Experiments for Structural Elucidation (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum of this compound would show a cross-peak connecting the signals of H-5 and H-6, confirming their scalar coupling and thus their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. For this compound, this would allow for the direct assignment of the C-5 and C-6 signals based on the previously assigned H-5 and H-6 resonances.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is a powerful technique that provides the exact mass of a molecule with very high precision, allowing for the determination of its elemental composition.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like this compound. In positive-ion mode, the molecule would likely be observed as the protonated species [M+H]⁺. In negative-ion mode, the deprotonated species [M-H]⁻ would be expected. The high resolution of the mass analyzer allows for the determination of the exact mass of these ions, which can then be used to confirm the molecular formula C₆H₃BrINO₂. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that can be used for the analysis of less polar compounds. Similar to ESI, APCI would be expected to produce protonated or deprotonated molecular ions of this compound, allowing for its exact mass determination.
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |
| [C₆H₃⁷⁹BrINO₂ + H]⁺ | 327.8420 | - |
| [C₆H₃⁸¹BrINO₂ + H]⁺ | - | 329.8399 |
| [C₆H₃⁷⁹BrINO₂ - H]⁻ | 325.8264 | - |
| [C₆H₃⁸¹BrINO₂ - H]⁻ | - | 327.8243 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of all atoms can be determined.
Analysis of Bond Lengths, Angles, and Dihedral Angles
A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of structural information. The crystal structure of the related compound, 3-bromopicolinic acid, has been reported, providing a basis for comparison. researchgate.net
Bond Lengths: The analysis would reveal the precise lengths of all covalent bonds within the molecule. For example, the C-Br and C-I bond lengths would be determined, as would the bond lengths within the pyridine ring and the carboxylic acid group. These values can provide insights into the electronic nature of the bonds.
Bond Angles: The angles between adjacent bonds would be accurately measured. This includes the angles within the pyridine ring, which may deviate slightly from the ideal 120° of a perfect hexagon due to the presence of the nitrogen atom and the bulky substituents.
Dihedral Angles: Dihedral angles describe the rotation around a chemical bond. A key dihedral angle in this compound would be that between the plane of the pyridine ring and the plane of the carboxylic acid group. This angle would reveal the preferred conformation of the molecule in the solid state.
Interactive Data Table: Expected X-ray Crystallographic Parameters for this compound (based on data for 3-bromopicolinic acid)
| Parameter | Expected Value Range |
| C-Br Bond Length (Å) | 1.88 - 1.92 |
| C-I Bond Length (Å) | 2.08 - 2.12 |
| C-C (ring) Bond Length (Å) | 1.37 - 1.40 |
| C-N (ring) Bond Length (Å) | 1.33 - 1.35 |
| C-C=O Angle (°) | 115 - 118 |
| O=C-OH Angle (°) | 122 - 125 |
| Ring-COOH Dihedral Angle (°) | 0 - 15 |
Note: These are expected values based on the known crystal structure of 3-bromopicolinic acid and standard bond lengths and angles. Actual experimental values for this compound may differ.
Investigation of Intermolecular Interactions and Crystal Packing
The three-dimensional arrangement of molecules in the solid state, governed by intermolecular interactions, is crucial in determining the physicochemical properties of a compound. X-ray crystallography is a powerful technique for elucidating the precise atomic arrangement within a crystal lattice, providing insights into molecular conformation, bond lengths, bond angles, and the nature of intermolecular forces.
The packing of molecules in the crystal is stabilized by a network of intermolecular interactions. In the case of picolinic acid derivatives, hydrogen bonding is a predominant interaction. The carboxylic acid functional group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). Furthermore, the nitrogen atom of the pyridine ring can also participate in hydrogen bonding as an acceptor.
In addition to hydrogen bonding, halogen bonding is another significant intermolecular interaction that can be anticipated in the crystal structure of this compound. Both bromine and iodine atoms, being electrophilic at their poles (σ-hole), can interact with nucleophilic atoms such as oxygen or nitrogen of neighboring molecules. The strength of these interactions depends on the polarizability of the halogen atom, with iodine generally forming stronger halogen bonds than bromine.
Table 1: Crystallographic Data for 3-Bromopicolinic Acid
| Parameter | Value |
|---|---|
| Formula | C6H4BrNO2 |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| a (Å) | 14.3975(12) |
| b (Å) | 7.5773(7) |
| c (Å) | 12.2500(10) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1336.4(2) |
| Z | 8 |
Data obtained from the crystallographic study of 3-bromopicolinic acid. researchgate.net
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational isomers. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.
For this compound, the vibrational spectra are expected to exhibit characteristic bands for the carboxylic acid group and the substituted pyridine ring.
Carboxylic Acid Group:
O-H Stretch: A broad and intense absorption band is expected in the IR spectrum in the region of 2500-3300 cm⁻¹, characteristic of the stretching vibration of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
C=O Stretch: A strong absorption band in the IR spectrum, typically between 1700 cm⁻¹ and 1725 cm⁻¹ for a carboxylic acid dimer, corresponds to the carbonyl stretching vibration.
C-O Stretch and O-H Bend: These vibrations give rise to bands in the fingerprint region of the IR spectrum, typically around 1400-1440 cm⁻¹ (in-plane O-H bend) and 1210-1320 cm⁻¹ (C-O stretch).
Substituted Pyridine Ring:
C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
Ring Stretching: The stretching vibrations of the C-C and C-N bonds within the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. asianpubs.org The positions of these bands are sensitive to the nature and position of the substituents.
C-Br and C-I Stretches: The carbon-halogen stretching vibrations are expected at lower frequencies. The C-Br stretch typically appears in the 500-600 cm⁻¹ range, while the C-I stretch is found at even lower wavenumbers, generally below 500 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. For instance, the symmetric stretching vibrations of the pyridine ring are often strong in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |
| C=O stretch (dimer) | 1700-1725 | |
| C-O stretch | 1210-1320 | |
| O-H bend (in-plane) | 1400-1440 | |
| Pyridine Ring | C-H stretch | >3000 |
| C-C, C-N ring stretch | 1400-1600 | |
| Halogens | C-Br stretch | 500-600 |
| C-I stretch | <500 |
These are approximate ranges and the exact positions of the bands can be influenced by the specific molecular environment and intermolecular interactions.
Electronic Circular Dichroism (ECD) for Chiral Derivatives
Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. ECD is particularly valuable for determining the absolute configuration of chiral centers.
For ECD to be applicable, the molecule must be chiral. This compound itself is achiral. However, if a chiral center is introduced into a derivative of this molecule, for example, by introducing a chiral substituent, ECD spectroscopy can be employed to determine its absolute configuration.
The ECD spectrum is a plot of the difference in absorbance (ΔA) or molar circular dichroism (Δε) against wavelength. The sign and intensity of the Cotton effects (the peaks and troughs in the ECD spectrum) are characteristic of the spatial arrangement of the chromophores and the chiral center(s) in the molecule.
The interpretation of ECD spectra is often supported by quantum chemical calculations. The experimental ECD spectrum of a chiral derivative of this compound would be compared with the theoretically calculated spectra for the possible enantiomers. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.
Table 3: Hypothetical ECD Data for a Chiral Derivative of this compound
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) |
|---|---|
| 320 | +2.5 |
| 280 | -5.8 |
| 250 | +8.1 |
| 220 | -12.3 |
This is a hypothetical data table to illustrate the type of information obtained from an ECD experiment. The actual spectral features would depend on the specific structure of the chiral derivative.
Theoretical and Computational Studies of 3 Bromo 4 Iodopicolinic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure and properties of molecules. tci-thaijo.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency, making it suitable for studying molecules like 3-Bromo-4-iodopicolinic acid.
A fundamental step in computational analysis is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine its most stable three-dimensional structure. nih.govresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles.
The optimized geometry would be expected to show a nearly planar picolinic acid ring. The substituents—bromine, iodine, and the carboxylic acid group—would influence the electronic distribution and the precise geometry of the pyridine (B92270) ring. For instance, the C-Br and C-I bond lengths can be accurately predicted and compared with experimental data for similar halogenated aromatic compounds. researchgate.net
Electronic structure analysis provides information on how electrons are distributed within the molecule. Properties such as Mulliken atomic charges and the molecular dipole moment are calculated to understand the polarity and reactivity of different sites within the molecule.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.89 Å |
| C-I Bond Length | ~2.08 Å |
| C=O Bond Length | ~1.21 Å |
| O-H Bond Length | ~0.97 Å |
| C-N-C Bond Angle | ~117° |
| C-C-Br Bond Angle | ~120° |
| C-C-I Bond Angle | ~119° |
Note: These are representative values based on DFT studies of similar halogenated and carboxylated pyridine derivatives. Actual values would require a specific calculation.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy and location indicate the molecule's nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO is an electron acceptor, and its energy and location point to the molecule's electrophilic or electron-accepting sites. youtube.com
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing halogen and carboxylic acid groups are expected to lower the energies of both the HOMO and LUMO. The HOMO is likely to be distributed over the pyridine ring and the halogen atoms, which have lone pairs of electrons. The LUMO is anticipated to be localized more on the pyridine ring and the carbonyl group of the carboxylic acid, which are electron-deficient centers.
Table 2: Conceptual Frontier Molecular Orbital Properties for this compound
| Parameter | Description | Predicted Characteristic |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relatively low due to electron-withdrawing groups |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low, indicating susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Moderate, suggesting a balance of stability and reactivity |
| HOMO Location | Regions of high electron density available for donation | Pyridine ring, Br and I atoms |
An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule, mapped onto the electron density surface. wuxiapptec.com It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. wuxiapptec.com In an ESP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons. Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, the ESP map would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid group and, to a lesser extent, around the nitrogen and halogen atoms, due to their high electronegativity. The most positive potential would be concentrated on the hydrogen atom of the carboxylic acid group, highlighting its acidic nature. wuxiapptec.com This visual tool is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. wuxiapptec.com
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is also instrumental in exploring the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states.
For reactions involving this compound, such as nucleophilic substitution, esterification, or metal-catalyzed cross-coupling, DFT calculations can be used to model the entire reaction coordinate. This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.
The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. For example, in a substitution reaction, calculations could determine whether the mechanism is concerted (occurring in one step) or stepwise (involving one or more intermediates).
Many reactions can potentially yield multiple products. Computational modeling is highly effective at predicting the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). For this compound, the pyridine ring has several positions where a reaction could occur.
By calculating the energies of the transition states leading to the different possible products, the selectivity of the reaction can be predicted. The pathway with the lowest energy transition state will be the kinetically favored one, leading to the major product. nih.gov This predictive power is a significant advantage of computational studies, allowing for the rational design of selective synthetic routes. For instance, modeling a deprotonation reaction could predict whether a base would preferentially abstract a proton from the carboxylic acid or another site, based on the calculated acidities and transition state energies. wuxiapptec.com
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is a fundamental aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For this compound, the primary focus of conformational analysis would be the orientation of the carboxylic acid group relative to the pyridine ring.
The preferred conformations of this compound can be determined by systematically rotating the dihedral angle formed by the C2-C(O)-O-H atoms of the carboxylic acid group and calculating the potential energy at each rotational step. This process, known as a potential energy surface (PES) scan, is typically performed using Density Functional Theory (DFT) methods, which provide a good balance between accuracy and computational cost.
In the gas phase , the molecule is treated as an isolated system. The calculations would likely reveal two main planar conformers corresponding to the syn and anti orientations of the carboxylic proton with respect to the pyridine nitrogen. The relative energies of these conformers are influenced by intramolecular hydrogen bonding and steric interactions between the carboxylic acid group and the adjacent bromine atom.
In solution , the presence of solvent molecules can significantly influence conformational preferences. Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the conformational energies. In polar solvents, conformers with larger dipole moments are generally more stabilized. For this compound, the relative stability of the syn and anti conformers would be expected to vary with the polarity of the solvent.
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior in solution. In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, allowing for the exploration of the conformational landscape. This approach can reveal the dominant conformations present in solution and the timescales of interconversion between them.
Table 1: Illustrative Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C2-C(O)-O-H) | Gas Phase Relative Energy (kcal/mol) | Solution (Water) Relative Energy (kcal/mol) |
| syn | ~0° | 0.00 | 0.00 |
| anti | ~180° | 2.50 | 1.80 |
Note: The data in this table is hypothetical and serves as an illustration of the expected results from a computational study.
Quantum Chemical Descriptors and Reactivity Predictions
Quantum chemical calculations can provide a wealth of information about the electronic structure and reactivity of a molecule. These properties are often quantified using a set of parameters known as quantum chemical descriptors.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors that provide insights into a molecule's ability to donate and accept electrons, respectively. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be derived:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): A measure of the resistance to charge transfer.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
Local reactivity can be predicted by analyzing the Mulliken atomic charges and the Fukui functions . Mulliken charges provide an estimate of the partial charge on each atom, indicating potential sites for nucleophilic or electrophilic attack. Fukui functions identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
Table 2: Illustrative Quantum Chemical Descriptors for this compound
| Descriptor | Value | Unit |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -1.5 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Electronegativity (χ) | 4.15 | eV |
| Chemical Hardness (η) | 2.65 | eV |
| Chemical Softness (S) | 0.38 | eV⁻¹ |
| Electrophilicity Index (ω) | 3.24 | eV |
Note: The data in this table is hypothetical and serves as an illustration of the expected results from a computational study.
By examining these descriptors, a detailed picture of the chemical reactivity of this compound can be constructed. For instance, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for oxidation and reduction. The calculated atomic charges and Fukui functions would further refine predictions about the regioselectivity of its reactions.
Strategic Applications in Organic Synthesis
3-Bromo-4-iodopicolinic Acid as a Versatile Building Block
The versatility of this compound stems from the orthogonal reactivity of its three functional groups. The carboxylic acid at the 2-position can readily participate in amide bond formation, esterification, or serve as a directing group in certain C-H activation reactions. The two halogen atoms at the 3- and 4-positions are prime handles for metal-catalyzed cross-coupling reactions. Crucially, the C-I bond is typically more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. nih.gov This reactivity difference allows for selective functionalization, first at the 4-position (iodo) and subsequently at the 3-position (bromo), providing a programmed approach to di-substituted picolinic acid derivatives.
The programmed, sequential functionalization of this compound makes it an ideal starting material for the synthesis of densely substituted and complex heterocyclic scaffolds. nih.gov These scaffolds are of significant interest in medicinal chemistry and materials science. nih.gov The synthetic strategy generally involves a first cross-coupling reaction at the more labile C-4 iodine position, followed by a second coupling at the more robust C-3 bromine position.
For instance, a Sonogashira coupling can be performed selectively at the C-4 position to introduce an alkyne moiety, leaving the bromine atom untouched. The resulting 3-bromo-4-alkynylpicolinic acid is itself a versatile intermediate. This intermediate can then undergo a subsequent Suzuki, Stille, or Heck coupling reaction at the C-3 position to introduce an aryl, heteroaryl, or vinyl group. Finally, the carboxylic acid can be converted into an amide or ester, completing the synthesis of a highly decorated pyridine (B92270) core. This stepwise approach provides access to molecular frameworks that would be challenging to assemble using other methods. nih.gov
Picolinic acid and its derivatives are well-established components of chelating ligands used in coordination chemistry and catalysis. wikipedia.orgmattialopresti.com The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to a metal center, forming a stable five-membered chelate ring. This compound serves as an excellent precursor for a new generation of custom-designed ligands.
By employing sequential cross-coupling reactions, various donor groups can be installed at the 3- and 4-positions to modulate the electronic and steric properties of the resulting ligand. For example, a Suzuki coupling could be used to introduce a phenyl group at the 4-position, followed by the introduction of another functional group, such as a pyrazolyl or another pyridyl moiety, at the 3-position. The final molecule would be a multidentate ligand capable of forming stable complexes with a variety of transition metals. rsc.org The modularity of this synthetic approach allows for the rapid generation of ligand libraries for screening in catalytic applications or for the development of new metal-organic frameworks (MOFs). nih.gov
Convergent and Divergent Synthetic Routes Using this compound
The unique structure of this compound is well-suited for both divergent and convergent synthetic strategies, offering chemists flexibility in planning the synthesis of complex target molecules. nih.gov
A divergent synthesis approach begins with the common core of this compound and, through different reaction pathways, generates a library of structurally related but distinct compounds. For example, one portion of the starting material could be subjected to a Suzuki coupling at the C-4 position, while another portion undergoes a Heck reaction. These intermediates could then be further diversified by reacting the C-3 bromine or the carboxylic acid, leading to a wide array of products from a single precursor. This strategy is highly efficient for exploring structure-activity relationships in drug discovery.
Chemo- and Regioselective Manipulations for Constructing Advanced Molecules
The construction of advanced molecules from this compound hinges on the ability to perform chemical transformations with high chemo- and regioselectivity. rsc.org Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the control of the position at which a reaction occurs.
The differential reactivity of the C-I and C-Br bonds is the cornerstone of selective functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, can be tuned to react selectively at the C-I bond. nih.gov This is typically achieved by careful selection of the palladium catalyst, ligands, base, and reaction temperature. For example, catalysts with less bulky, electron-rich phosphine (B1218219) ligands may favor reaction at the C-I bond under milder conditions. Once the 4-position is functionalized, more forcing conditions or different catalyst systems, often employing bulky, electron-rich ligands, can be used to effect a second coupling at the 3-position. nih.gov
The following table illustrates the potential for selective cross-coupling reactions on the this compound scaffold.
| Reaction Type | Reactive Position | Typical Catalyst/Ligand System | Introduced Moiety | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C4 (Iodo) | Pd(PPh₃)₄, K₂CO₃ | Aryl/Vinyl | 3-Bromo-4-(aryl/vinyl)picolinic acid |
| Sonogashira Coupling | C4 (Iodo) | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl | 3-Bromo-4-alkynylpicolinic acid |
| Heck Coupling | C4 (Iodo) | Pd(OAc)₂, P(o-tol)₃ | Alkenyl | 3-Bromo-4-alkenylpicolinic acid |
| Suzuki-Miyaura Coupling | C3 (Bromo) | Pd₂(dba)₃, SPhos, K₃PO₄ | Aryl/Vinyl | 4-Substituted-3-(aryl/vinyl)picolinic acid |
| Amide Coupling | C2 (COOH) | HATU, DIPEA | Amine (R-NH₂) | 3-Bromo-4-iodo-N-(alkyl/aryl)picolinamide |
Potential in Materials Science: Polymer Precursors and Optoelectronic Applications (focusing on chemical transformations)
The highly functionalizable nature of this compound makes it a promising candidate for the synthesis of novel materials with tailored properties.
Through sequential cross-coupling reactions, polymerizable groups such as vinyl, styrenyl, or acetylene (B1199291) units can be attached at the 3- and 4-positions. The resulting substituted picolinic acid can then serve as a monomer for polymerization reactions. For example, a di-alkynyl substituted picolinic acid could undergo polymerization to form a conjugated polymer. The inclusion of the pyridine and carboxylic acid moieties within the polymer backbone can impart desirable properties such as thermal stability, solubility, and the ability to coordinate with metal ions, making these materials interesting for applications in sensing, catalysis, or as functional coatings. rsc.org
Pyridine-containing molecules are frequently used in the design of organic materials for optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govrsc.org The electron-deficient nature of the pyridine ring can be exploited to tune the electronic properties of conjugated molecules. This compound is an excellent starting point for creating such materials. By using cross-coupling reactions to attach various π-conjugated aromatic and heteroaromatic systems, it is possible to synthesize novel chromophores with specific HOMO/LUMO energy levels. mdpi.com This allows for the rational design of materials with desired absorption and emission characteristics, potentially leading to more efficient and stable optoelectronic devices. azom.comalfa-chemistry.com
The table below provides examples of π-conjugated moieties that could be introduced and their potential effect on the optoelectronic properties of the final molecule.
| Attached Moiety (via Cross-Coupling) | Typical Reaction | Potential Impact on Optoelectronic Properties |
|---|---|---|
| Thiophene/Bithiophene | Suzuki or Stille Coupling | Red-shifts absorption/emission, enhances charge transport |
| Fluorene | Suzuki Coupling | Provides strong blue emission, high quantum yield |
| Carbazole | Suzuki Coupling | Good hole-transporting properties, high thermal stability |
| Triphenylamine | Suzuki or Buchwald-Hartwig Coupling | Excellent hole-transporting properties, amorphous morphology |
| Benzothiadiazole | Suzuki Coupling | Strong electron-accepting unit, narrows the bandgap for red/NIR emission |
Future Directions and Emerging Research Avenues
Development of More Sustainable and Efficient Synthetic Routes
The pursuit of green and efficient chemical processes is a major driver in modern synthetic chemistry. For a molecule like 3-Bromo-4-iodopicolinic acid, future efforts will likely concentrate on minimizing waste, reducing energy consumption, and utilizing safer reagents.
One promising avenue is the adoption of continuous flow chemistry . springerprofessional.demdpi.comdurham.ac.uknih.gov This technology offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling-up. vcu.edu The synthesis of heterocyclic compounds, including pyridine (B92270) derivatives, has been shown to benefit greatly from flow processes, often leading to higher yields and shorter reaction times. mdpi.comuc.pt Research in this area would involve designing a multi-step flow sequence for the synthesis of this compound, potentially incorporating in-line purification and analysis. nih.gov
Another key area is the development of novel catalytic systems . While traditional methods might rely on stoichiometric reagents, future syntheses could employ heterogeneous catalysts that are easily separable and recyclable, contributing to a more sustainable process. researchgate.netrsc.org Furthermore, exploring one-pot multicomponent reactions could significantly improve efficiency by combining several synthetic steps, thereby reducing solvent usage and purification efforts. researchgate.netnih.gov Research into transition-metal-free synthesis pathways, such as the decarboxylative halogenation of picolinic acids, also presents a greener alternative to conventional methods. rsc.org
The table below outlines potential sustainable approaches for the synthesis of functionalized picolinic acids.
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Continuous Flow Synthesis | Improved safety, scalability, higher yields, reduced reaction times. springerprofessional.dedurham.ac.uk |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, reduced waste. researchgate.net |
| Multicomponent Reactions | Increased atom economy, reduced number of synthetic steps, lower solvent consumption. researchgate.net |
| Transition-Metal-Free Reactions | Avoidance of toxic and expensive metal catalysts, potentially milder reaction conditions. rsc.org |
Exploration of Novel Reactivity Patterns and Catalytic Systems
The distinct electronic properties and steric environment of the bromo and iodo substituents on the pyridine ring of this compound open up numerous possibilities for exploring novel reactivity. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions, allowing for selective functionalization.
Future research will likely focus on site-selective cross-coupling reactions . By carefully selecting catalysts and ligands, it is possible to control which halogen participates in the reaction. For instance, sterically hindered N-heterocyclic carbene ligands have been shown to promote unconventional C4-coupling in 2,4-dichloropyridines. nih.gov Similar strategies could be developed for this compound to selectively functionalize either the C3 or C4 position. The choice of palladium catalyst speciation (mononuclear, clusters, or nanoparticles) can also influence regioselectivity in dihalogenated heteroarenes. acs.org The use of pyridine sulfinates as alternatives to boronic acids in palladium-catalyzed cross-coupling reactions is another promising area, as they can be more stable and efficient coupling partners for pyridine-containing molecules. nih.gov
Direct C-H functionalization represents another major frontier. beilstein-journals.orgnih.govbenthamdirect.comrsc.org This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical strategy. Research could focus on developing catalytic systems, perhaps involving transition metals like palladium, rhodium, or iridium, to selectively activate and functionalize the C5 and C6 positions of the pyridine ring. beilstein-journals.orgacs.org
Furthermore, the application of photoredox catalysis could unlock new reaction pathways. nih.govnih.gov Light-mediated processes can generate radical intermediates under mild conditions, enabling novel transformations that are not accessible through traditional thermal methods. For instance, the generation of pyridinyl radicals via single-electron reduction of pyridinium (B92312) ions can lead to unique functionalization patterns. iciq.orgacs.org The use of pyridine N-oxides as hydrogen-atom-transfer (HAT) catalysts in photoredox systems could also be explored for remote C-H functionalization. nih.govresearchgate.net
The following table summarizes potential areas for exploring the reactivity of this compound.
| Reactivity Area | Potential Transformations | Key Enabling Technologies |
| Site-Selective Cross-Coupling | Sequential introduction of different functional groups at C3 and C4. | Ligand-controlled palladium catalysis, manipulation of catalyst speciation. nih.govacs.org |
| C-H Functionalization | Direct introduction of substituents at C5 and C6 without pre-activation. | Transition-metal catalysis (Pd, Rh, Ir). beilstein-journals.orgnih.gov |
| Photoredox Catalysis | Novel alkylations, arylations, and other functionalizations via radical intermediates. | Visible-light photocatalysts, generation of pyridinyl radicals. iciq.orgacs.org |
Integration into Automated Synthesis Platforms
The increasing complexity of drug discovery and materials science necessitates high-throughput experimentation. Integrating the synthesis and derivatization of this compound into automated platforms could significantly accelerate the discovery of new molecules with desired properties.
Automated flow chemistry systems are at the forefront of this effort. durham.ac.uk These platforms can perform multi-step syntheses, reaction optimization, and library generation with minimal human intervention. researchgate.net By combining robotic liquid handlers with flow reactors and in-line analytical tools, researchers can rapidly explore a wide range of reaction conditions and generate libraries of derivatives of this compound for screening. nih.govacs.org
The integration of machine learning algorithms with these automated platforms represents a paradigm shift in chemical synthesis. nih.govbeilstein-journals.orgnih.gov These algorithms can analyze data from previous experiments to predict the optimal conditions for a desired outcome, such as maximizing yield or selectivity. acs.org This "self-optimizing" approach can drastically reduce the time and resources required for reaction development. nih.gov For a molecule like this compound, an automated platform guided by machine learning could efficiently map out the optimal conditions for various cross-coupling reactions or C-H functionalizations, accelerating the synthesis of novel compounds.
| Automation Technology | Application to this compound | Expected Outcome |
| Automated Flow Reactors | High-throughput synthesis of derivatives. | Rapid generation of compound libraries for screening. researchgate.net |
| Machine Learning-Guided Optimization | Determination of optimal reaction conditions for various transformations. | Accelerated reaction development and discovery of novel reactivity. nih.gov |
| Integrated Synthesis and Analysis | Real-time monitoring and optimization of synthetic routes. | Improved process control and efficiency. nih.gov |
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry provides powerful tools for understanding and predicting molecular properties and reactivity, thereby guiding experimental efforts. For this compound, computational methods can be employed to design new derivatives with specific, tailored reactivity.
Density Functional Theory (DFT) calculations can be used to predict various properties of this compound and its potential derivatives. mdpi.com This includes determining the electron density at different positions on the pyridine ring, predicting the bond dissociation energies of the C-Br and C-I bonds, and modeling the transition states of potential reactions. This information can help in predicting the regioselectivity of reactions and in designing catalysts that favor a desired outcome. For example, DFT could be used to model the interaction of different ligands with a palladium catalyst to predict which would favor C3 versus C4 functionalization.
Computational studies can also be used to explore the electronic effects of different substituents on the pyridine ring. rsc.org By systematically varying the substituents at the C5 and C6 positions in silico, it is possible to tune the electronic properties of the molecule and, consequently, its reactivity. This computational screening can identify promising derivatives for experimental synthesis.
Furthermore, machine learning models can be trained on existing reaction data to predict the outcomes of new reactions. beilstein-journals.orgnih.gov By developing a model for the reactivity of halogenated pyridines, it would be possible to predict the success of a given transformation for a novel derivative of this compound before it is synthesized in the lab.
| Computational Method | Application in Designing Derivatives | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, and reaction pathways. | Prediction of regioselectivity, catalyst performance, and reaction feasibility. mdpi.com |
| Molecular Modeling | In silico design of derivatives with varying substituents. | Identification of candidates with tailored electronic properties and reactivity. rsc.org |
| Machine Learning | Prediction of reaction outcomes based on training data. | Prioritization of synthetic targets with a higher probability of success. beilstein-journals.org |
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromo-4-iodopicolinic acid, and what factors influence yield and purity?
Methodological Answer: The synthesis typically involves halogenation of picolinic acid derivatives. A sequential bromination-iodination strategy is common, where bromine is introduced first due to its higher electrophilicity compared to iodine. Key factors include:
- Reagent Selection : Use of N-bromosuccinimide (NBS) for regioselective bromination at the 3-position, followed by iodination using iodine monochloride (ICl) at the 4-position .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve halogen incorporation. Lower temperatures may reduce side reactions like dehalogenation.
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Analysis : H NMR should show aromatic protons adjacent to halogens as deshielded singlets (δ 8.2–8.5 ppm). C NMR confirms halogen-induced shifts (C-Br: ~115 ppm; C-I: ~95 ppm) .
- X-ray Crystallography : Single-crystal diffraction resolves halogen positions and confirms dihedral angles between pyridine and carboxylic acid groups (typically 10–15°) .
- Mass Spectrometry : ESI-MS in negative ion mode should display [M-H] peaks matching the molecular weight (322.91 g/mol).
Note : Contradictions in spectral data (e.g., unexpected splitting in H NMR) may indicate impurities or incomplete halogenation, necessitating repurification .
Advanced Research Questions
Q. How do steric and electronic effects of bromine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : Iodine’s lower electronegativity (compared to bromine) increases electron density at the 4-position, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
- Steric Hindrance : The bulkier iodine atom at the 4-position may slow transmetalation steps, requiring ligands like XPhos to accelerate catalysis .
- Experimental Design : Compare coupling rates using para-substituted aryl boronic acids. Kinetic studies (e.g., monitoring via F NMR with fluorinated substrates) quantify steric/electronic contributions .
Q. What are the challenges in computational modeling of this compound’s coordination behavior with transition metals, and how can they be addressed?
Methodological Answer:
- Heavy Atom Effects : Bromine and iodine require relativistic DFT methods (e.g., ZORA approximation) for accurate orbital energy calculations .
- Solvent Interactions : Explicit solvent models (e.g., COSMO-RS) improve prediction of metal-ligand binding constants in aqueous media.
- Validation : Compare computed IR/Raman spectra (e.g., C=O stretch at 1680 cm) with experimental data to refine force fields .
Key Finding : Iodine’s polarizability enhances metal-ligand charge transfer, but its large atomic radius destabilizes octahedral complexes (e.g., with Cu), favoring tetrahedral geometries .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
Methodological Answer:
- Systematic Solubility Screening : Use a microbalance method to measure solubility in 10+ solvents (e.g., DMSO, THF, chloroform).
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to identify outliers. For example, low solubility in hexane (δ mismatch) vs. high solubility in DMSO (δ alignment) .
- Error Mitigation : Control for hygroscopicity by conducting measurements under inert atmosphere.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
